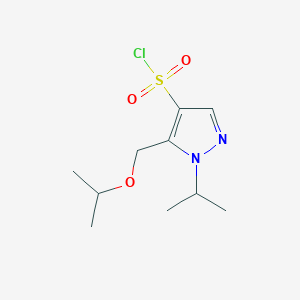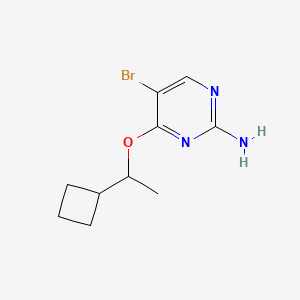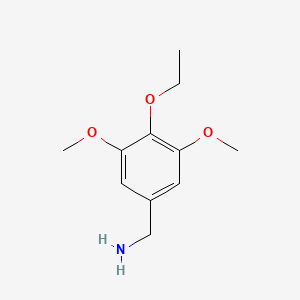
N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H26ClN5O and its molecular weight is 423.95. The purity is usually 95%.
The exact mass of the compound N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
ACAT Inhibitor for Treatment of Diseases
Research indicates that derivatives of imidazol-1-yl acetamide, such as K-604, are potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). ACAT inhibitors are potential treatments for diseases involving ACAT-1 overexpression. K-604, in particular, exhibits significant selectivity for ACAT-1 over ACAT-2, and its molecular design enhances oral absorption and aqueous solubility, indicating potential for clinical application in the treatment of ACAT-1 related diseases (Shibuya et al., 2018).
Radiopharmaceutical Applications
Imidazo[1,2-α]pyridine derivatives, structurally related to N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide, have been studied as potential radioligands for imaging Peripheral Benzodiazepine Receptors (PBR) using SPECT and PET imaging techniques. These compounds exhibit high affinity and selectivity for PBR, making them promising for studying PBR in vivo (Katsifis et al., 2000).
Fluorescent Probes for Mercury Ion Detection
Research has also explored the use of imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for detecting mercury ions in both acetonitrile and buffered aqueous solutions. These findings suggest potential applications in environmental monitoring and safety assessments, where sensitive and selective detection of mercury ions is crucial (Shao et al., 2011).
Anticancer Drug Potential
In another study, palladium complexes with imidazolium salts derived from 1-benzyl-1H-imidazole and 2-chloro-N-(pyridin-2-ylmethyl)acetamide were synthesized. These palladium complexes showed potential as anticancer drugs, highlighting the significance of N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide and its derivatives in the development of new cancer therapies (Lee et al., 2015).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[2-(4-methylpiperidin-1-yl)pyridin-4-yl]imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O/c1-17-7-11-28(12-8-17)21-14-18(6-9-25-21)23-26-10-13-29(23)16-22(30)27-15-19-4-2-3-5-20(19)24/h2-6,9-10,13-14,17H,7-8,11-12,15-16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZSUGNGUORLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(2-(2-(4-methylpiperidin-1-yl)pyridin-4-yl)-1H-imidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)
![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol](/img/structure/B2812689.png)

![4-Ethyl-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2812693.png)
![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)



![1,3,6-trimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812702.png)
![methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B2812705.png)


